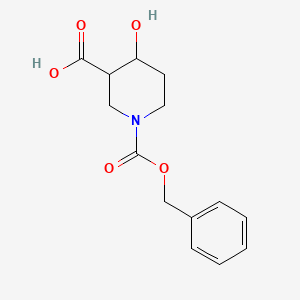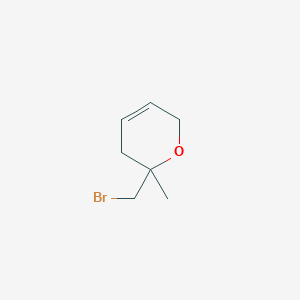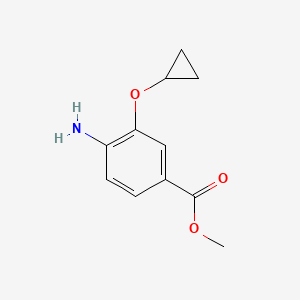
3-(5-Bromo-2-pyrazinyl)-3-oxetanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Bromo-2-pyrazinyl)-3-oxetanamine is a chemical compound with the molecular formula C7H8BrN3O It is known for its unique structure, which includes a brominated pyrazine ring and an oxetane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromo-2-pyrazinyl)-3-oxetanamine typically involves the reaction of 5-bromo-2-pyrazinecarboxylic acid with appropriate reagents to form the desired oxetane ring. One common method includes the use of azetidin-3-ol as a starting material, which undergoes bromination and subsequent cyclization to form the oxetane ring .
Industrial Production Methods
the synthesis generally involves standard organic synthesis techniques, including bromination and cyclization reactions, under controlled conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
3-(5-Bromo-2-pyrazinyl)-3-oxetanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form oxetanone derivatives or reduction to form amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyrazine derivatives.
Oxidation Reactions: Products include oxetanone derivatives.
Reduction Reactions: Products include amine derivatives.
Aplicaciones Científicas De Investigación
3-(5-Bromo-2-pyrazinyl)-3-oxetanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(5-Bromo-2-pyrazinyl)-3-oxetanamine involves its interaction with specific molecular targets. The brominated pyrazine ring can interact with biological macromolecules, potentially inhibiting or modifying their function. The oxetane ring may also play a role in the compound’s reactivity and binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
- 3-[(5-Bromo-2-pyrazinyl)oxy]-N,N-dimethyl-1-propanamine
- [(3-Amino-5-bromo-2-pyrazinyl)ethynyl]sodium
- 3-Bromo-N-(5-bromo-2-pyrazinyl)-4-methylbenzamide
Uniqueness
3-(5-Bromo-2-pyrazinyl)-3-oxetanamine is unique due to its combination of a brominated pyrazine ring and an oxetane ring. This structural feature imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .
Propiedades
Fórmula molecular |
C7H8BrN3O |
|---|---|
Peso molecular |
230.06 g/mol |
Nombre IUPAC |
3-(5-bromopyrazin-2-yl)oxetan-3-amine |
InChI |
InChI=1S/C7H8BrN3O/c8-6-2-10-5(1-11-6)7(9)3-12-4-7/h1-2H,3-4,9H2 |
Clave InChI |
ZMTYRSJPDGFASA-UHFFFAOYSA-N |
SMILES canónico |
C1C(CO1)(C2=CN=C(C=N2)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[4-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine](/img/structure/B13512083.png)




![tert-butyl 3-{[(tert-butoxy)carbonyl]amino}-2-chloro-1H-indole-1-carboxylate](/img/structure/B13512113.png)




